molecular formula C8H6ClNO2S B13473918 Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride

Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13473918
M. Wt: 215.66 g/mol
InChI Key: WVFDEKNWIJRRJZ-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a bicyclic structure that combines a thiophene ring fused to a pyridine ring. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under controlled conditions . Another approach involves the use of cycloalkylthienopyridine-2-carboxamides as intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .

Scientific Research Applications

Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction disrupts the kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the hinge region of kinases is crucial for its inhibitory activity .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride stands out due to its specific structural features that allow it to interact effectively with kinase enzymes. Its bicyclic structure and the presence of both sulfur and nitrogen atoms contribute to its unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h1-4H,(H,10,11);1H

InChI Key

WVFDEKNWIJRRJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CS2)C(=O)O.Cl

Origin of Product

United States

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